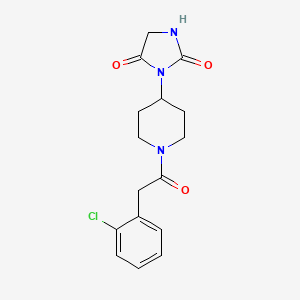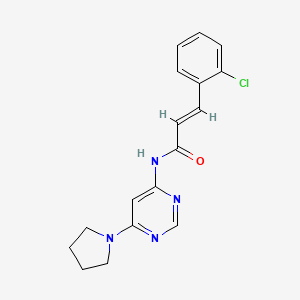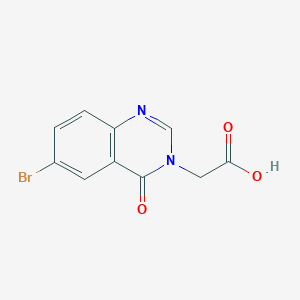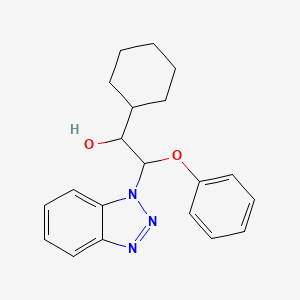
5-acetyl-4-hydroxy-6-(m-tolyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-4-hydroxy-6-(m-tolyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one, also known as THP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. THP is a heterocyclic compound that contains a pyrimidine ring and a trifluoromethyl group, making it a unique and interesting molecule to study.
Applications De Recherche Scientifique
X-ray Diffraction Studies
5-Acetyl-4-hydroxy-6-(m-tolyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one and its derivatives have been studied using X-ray diffraction. This research offers insights into the molecular structures of these compounds, revealing their potential as medicinal agents. The conformational features of the molecules, including the orientation of substituents relative to the heterocycle, are crucial for understanding their properties (Gurskaya, Zavodnik, & Shutalev, 2003).
Antimicrobial Activity
These compounds have shown promise in antimicrobial applications. For instance, derivatives have been synthesized and tested for their in vitro antibacterial and antifungal activities against various bacterial and fungal species. These studies suggest that some of these compounds possess significant antimicrobial properties, which could be valuable in developing new treatments for infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002), (Al-Juboori, 2020).
Synthesis of Trifluoromethylated Analogues
Research has focused on synthesizing trifluoromethylated analogues of these compounds. The unique interaction between the fluorine atom and other molecular components may provide structural stability and enhance biological activity. Such research is key to developing new pharmacologically active compounds (Sukach et al., 2015).
Studies on Reactive Oxygen Species
The compound and its derivatives have been studied in the context of reactive oxygen species, particularly in DNA damage and repair mechanisms. Understanding how these compounds interact with DNA can provide insights into potential therapeutic applications and risks (Zhang & Wang, 2004).
Synthesis of Pyrazolyl-Pyrimidine Hybrids
Recent research has explored the synthesis of pyrazolyl-pyrimidine hybrids containing these compounds. These studies include evaluating the inhibitory activities of these hybrids on specific enzymes, hinting at their potential therapeutic applications (Zanatta et al., 2020).
Synthesis of CF3-Substituted Hexahydro- and Tetrahydropyrimidin-2-ones
Research has also been conducted on the synthesis of CF3-substituted hexahydro- and tetrahydropyrimidin-2-ones, which are of interest due to their varied pharmacological profiles. This research contributes to the development of new synthetic approaches to these heterocycles (Solovyev, Fesenko, & Shutalev, 2012).
Propriétés
IUPAC Name |
5-acetyl-4-hydroxy-6-(3-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O3/c1-7-4-3-5-9(6-7)11-10(8(2)20)13(22,14(15,16)17)19-12(21)18-11/h3-6,10-11,22H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQANRNMCGXMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2667403.png)

![(2Z)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2667406.png)
![1-(3,4-Dimethylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2667407.png)
![8-Thiabicyclo[3.2.1]octane-3-thiol](/img/structure/B2667408.png)
![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hcl](/img/structure/B2667409.png)


![2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2667416.png)
![1-[2-(1-Methylpyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2667419.png)
![7-Fluoro-3-[[1-(1,3-oxazol-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2667420.png)
![Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate](/img/structure/B2667421.png)

